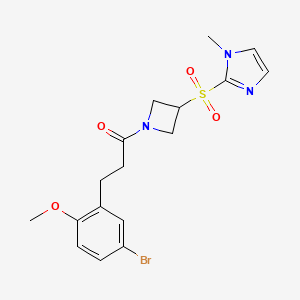

3-(5-bromo-2-methoxyphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one

説明

The compound 3-(5-bromo-2-methoxyphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one features a complex hybrid structure combining a brominated methoxyphenyl group, a propan-1-one linker, and a sulfonylated azetidine-imidazole moiety. Key motifs include:

特性

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN3O4S/c1-20-8-7-19-17(20)26(23,24)14-10-21(11-14)16(22)6-3-12-9-13(18)4-5-15(12)25-2/h4-5,7-9,14H,3,6,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHYKJCOEXMNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CCC3=C(C=CC(=C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(5-bromo-2-methoxyphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one is a complex organic molecule with potential biological activity. This article reviews its structure, synthesis, and biological properties, focusing on its pharmacological relevance and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 442.3 g/mol. The structure includes a brominated phenyl group, an imidazole derivative, and a sulfonamide moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 442.3 g/mol |

| CAS Number | 2034490-07-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and the introduction of the sulfonamide group. The detailed synthetic route can vary but often includes the following steps:

- Formation of the azetidine ring : Using appropriate precursors that can undergo cyclization.

- Bromination : The introduction of the bromine atom at the 5-position of the phenyl ring.

- Sulfonamide formation : The attachment of the sulfonamide group to the imidazole derivative.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, which are structurally similar to our compound. These compounds often exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives containing imidazole rings have shown effectiveness against resistant strains like MRSA and Pseudomonas aeruginosa .

In vitro assays have demonstrated that related compounds exhibit minimum inhibitory concentrations (MICs) in the range of 10–50 µM against several bacterial species, indicating promising antibacterial properties . Although specific data on this compound's antimicrobial activity is limited, its structural components suggest it may possess similar properties.

The proposed mechanism of action for compounds with similar structures involves interaction with bacterial DNA or inhibition of essential enzymes involved in cell wall synthesis. The presence of the sulfonamide group may enhance this interaction by mimicking p-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria .

Case Studies

Case Study 1: Antimicrobial Testing

A study evaluated a series of imidazole derivatives for their antibacterial efficacy against E. coli and S. aureus. The results indicated that compounds with similar structural motifs to 3-(5-bromo-2-methoxyphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one exhibited MIC values ranging from 15–30 µM, suggesting that our compound could potentially exhibit comparable activity .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of various sulfonamide-containing compounds on cancer cell lines. Results indicated that certain modifications in structure led to enhanced cytotoxicity against human cancer cells, emphasizing the importance of structural optimization in drug design .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight key similarities and differences between the target compound and related molecules from the evidence:

Key Structural and Functional Insights

Bromine Substitution Effects: Compounds 34 and 35 demonstrate that bromine positioning (C5 vs. C6 on indole) significantly alters melting points and NMR profiles, suggesting similar regiochemical sensitivity in the target compound’s methoxyphenyl group .

Linker and Functional Group Variations: The propan-1-one linker in the target compound differs from the propanol in or propanoic acid in , likely affecting polarity and hydrogen-bonding capacity. Sulfonylation (target) vs. thioether () or triazole () linkages may improve oxidative stability and reduce metabolic degradation .

Synthetic Strategies: Sulfonyl groups are often introduced via chlorosulfonation (e.g., ) or oxidation of thioethers. The target’s sulfonylated azetidine may derive from intermediates similar to those in , where bromopropanoic acid reacts with methimazole derivatives. Imidazole functionalization (e.g., methylation at N1) is critical for avoiding off-target interactions, as seen in .

Pharmacological and Physicochemical Considerations

- Solubility : The sulfonyl group in the target compound likely enhances water solubility compared to thioether analogs like , aligning with trends in sulfonamide drug design .

Q & A

Q. How stable is the compound under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。